1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine
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Overview
Description
1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrazolopyrimidine core, and a piperidine ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution, followed by the attachment of the piperidine ring through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.
Scientific Research Applications
1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)ethylamine: This compound shares the methoxyphenyl group but differs in its overall structure and applications.
4-Methoxyphenethylamine: Another related compound with a methoxyphenyl group, used in different chemical and biological contexts.
Phenethylamine derivatives: These compounds have structural similarities but vary in their functional groups and biological activities.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-12-19(22-10-6-3-7-11-22)23-18(20-14)13-16(21-23)15-8-4-5-9-17(15)24-2/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQRZMMCEYJVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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